molecular formula C11H13ClN2 B1378813 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride CAS No. 1461705-73-6

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride

Cat. No.: B1378813
CAS No.: 1461705-73-6
M. Wt: 208.69 g/mol
InChI Key: ZKHRLKXDFMSGRH-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride is a benzonitrile derivative characterized by a cyclopropylamino-methyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol (calculated from ). The compound features a nitrile group (-C≡N) at the para position and a cyclopropylamine moiety linked via a methylene bridge (-CH₂-NH-cyclopropyl). This structure confers unique physicochemical properties, such as enhanced metabolic stability compared to linear alkylamine analogs, due to the rigid cyclopropane ring .

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHRLKXDFMSGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzonitrile with formaldehyde and cyclopropylamine to form the intermediate 4-[(Cyclopropylamino)methyl]benzonitrile.

    Hydrochloride Addition: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Stereochemical Variations

The (S)-configured stereoisomer () shares the same molecular formula and weight as the target compound but differs in spatial arrangement. Such stereochemical distinctions can critically impact pharmacological activity; for example, enantiomers may exhibit divergent binding affinities to chiral receptors or enzymes .

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. Methylamino Groups: The cyclopropyl group in the target compound enhances lipophilicity and metabolic stability compared to 4-((Methylamino)methyl)benzonitrile, which has a simpler methylamino substituent. Cyclopropane’s ring strain and rigidity often improve drug-like properties by reducing oxidative metabolism .

Regiochemical Influence

Ortho-substituted analogs like 2-(Aminomethyl)benzonitrile HCl exhibit steric hindrance near the nitrile group, which may limit interactions with flat binding pockets in biological targets. Para-substituted derivatives, such as the target compound, generally offer better alignment with active sites in enzymes or receptors .

Analytical Differentiation

Reverse-phase HPLC methods, as described for Rilpivirine Hydrochloride impurities (), can resolve structural analogs like those listed above. For instance, retention times and mobile phase gradients (e.g., 15 mM KH₂PO₄ buffer at pH 3.0 with methanol) are critical for distinguishing between para- and ortho-substituted benzonitriles .

Biological Activity

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropylamino group attached to a benzonitrile moiety. Its chemical structure can be represented as follows:

C1C2C3C4N5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{N}_5\text{C}_6\text{C}_7\text{C}_8

Where:

  • C represents carbon atoms.
  • N represents nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival.

Key Mechanisms Include:

  • Inhibition of Kinases: The compound appears to inhibit kinases that play roles in cancer cell proliferation.
  • Modulation of Apoptosis: It may induce apoptosis in cancer cells by activating intrinsic pathways, thereby promoting cell death.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity: In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound. For instance:

  • Cell Proliferation Assays: These assays revealed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties .
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)8.7Kinase inhibition
HeLa (Cervical)6.5Cell cycle arrest

In Vivo Studies

Animal model studies have further supported these findings:

  • Tumor Growth Inhibition: In xenograft models, administration of the compound resulted in a 50% reduction in tumor size compared to control groups .
Treatment GroupTumor Size Reduction (%)
Control0
Low Dose (5 mg/kg)30
High Dose (10 mg/kg)50

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